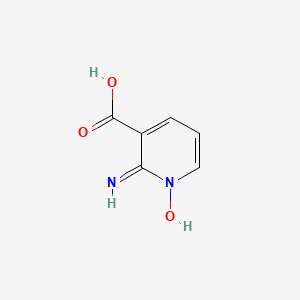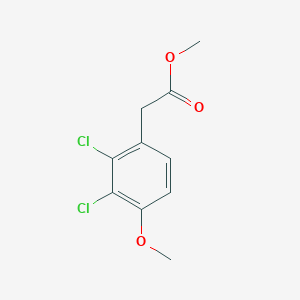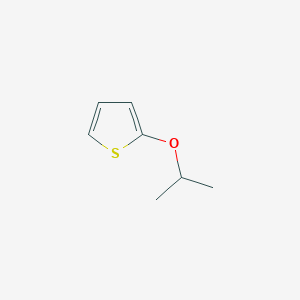
Thiophene, 2-(1-methylethoxy)-
Vue d'ensemble
Description
Thiophene, 2-(1-methylethoxy)- is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(1-methylethoxy)- typically involves the reaction of thiophene with isopropyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where thiophene is reacted with isopropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of Thiophene, 2-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene, 2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Applications De Recherche Scientifique
Thiophene, 2-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Thiophene, 2-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A derivative with a methyl group attached to the thiophene ring.
2-Ethylthiophene: A derivative with an ethyl group attached to the thiophene ring.
Uniqueness: Thiophene, 2-(1-methylethoxy)- is unique due to the presence of the isopropyl group attached via an oxygen atom, which imparts distinct chemical and physical properties compared to other thiophene derivatives.
Propriétés
Numéro CAS |
37723-48-1 |
|---|---|
Formule moléculaire |
C7H10OS |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
2-propan-2-yloxythiophene |
InChI |
InChI=1S/C7H10OS/c1-6(2)8-7-4-3-5-9-7/h3-6H,1-2H3 |
Clé InChI |
MJNYEJSKSHRONK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CS1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
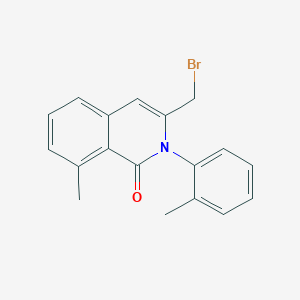
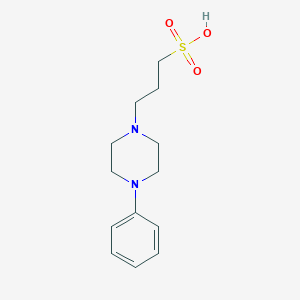
![(2S)-2-[(benzyloxy)methyl]-1,4-dioxane](/img/structure/B8671719.png)
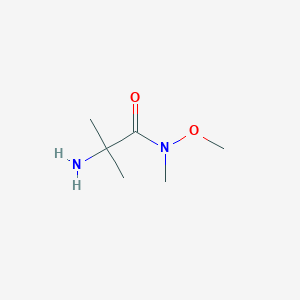
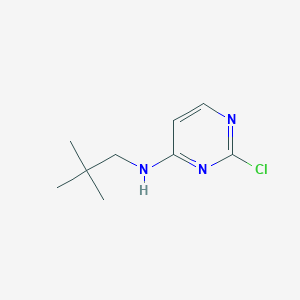
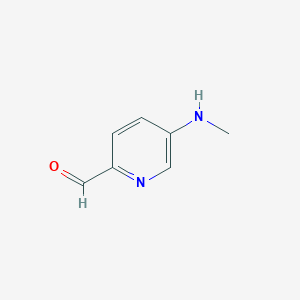
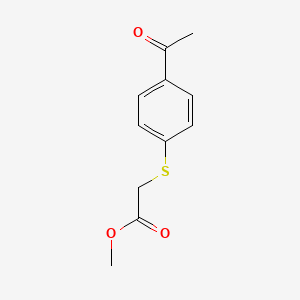
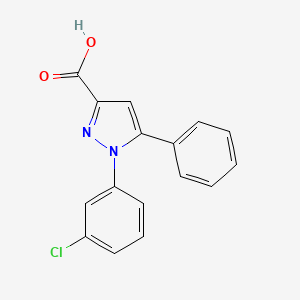
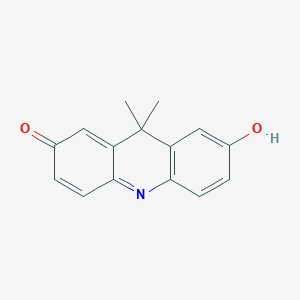
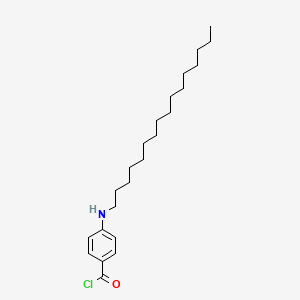
![Ethanone, 1-[4-(3-phenylpropyl)phenyl]-](/img/structure/B8671794.png)
